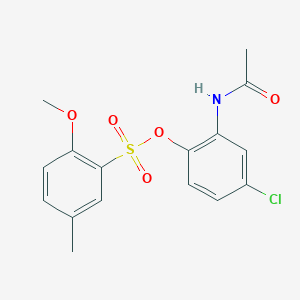
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide, also known as PFI-3, is a chemical compound that has gained significant attention in scientific research for its potential as a selective inhibitor of the histone lysine methyltransferase SETD7. This enzyme plays a crucial role in the regulation of gene expression and has been implicated in several diseases, including cancer and diabetes. In
Mecanismo De Acción
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide acts as a competitive inhibitor of SETD7, binding to the active site of the enzyme and preventing the methylation of H3K4. This inhibition leads to alterations in gene expression patterns and can have significant downstream effects on cell function and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can selectively inhibit SETD7 activity in vitro and in vivo, leading to alterations in gene expression patterns and downstream effects on cell function. 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been shown to have potential therapeutic applications for the treatment of cancer and diabetes, as well as other diseases where SETD7 dysregulation is implicated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is its selectivity for SETD7, which allows for targeted inhibition of this enzyme without affecting other histone lysine methyltransferases. This selectivity can be advantageous in the study of specific biological pathways and can help to elucidate the role of SETD7 in disease. However, 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has limitations in terms of its solubility and stability, which can impact its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research related to 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. One area of focus is the development of more stable and soluble analogs of 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the downstream effects of SETD7 inhibition and to identify potential therapeutic applications for 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. Finally, research is needed to explore the role of SETD7 in other disease states and to identify other potential targets for selective inhibition.
Métodos De Síntesis
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the synthesis of 4-fluoro-3-methoxybenzenesulfonamide, which is then reacted with furan-2-carboxaldehyde to produce the intermediate compound 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. This intermediate is then purified and subjected to further reactions to produce the final product, 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been extensively studied for its potential as a selective inhibitor of SETD7. This enzyme plays a critical role in the regulation of gene expression through the methylation of histone H3 lysine 4 (H3K4). Inhibition of SETD7 has been shown to alter gene expression patterns and has been implicated in several diseases, including cancer and diabetes.
Propiedades
Fórmula molecular |
C12H12FNO4S |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H12FNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3 |
Clave InChI |
DEGRZVAPQCETLZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245160.png)
![(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245161.png)
![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)


![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)
